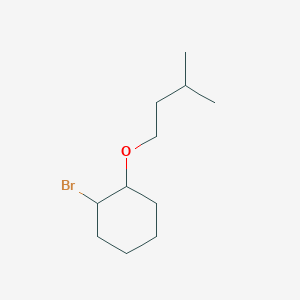
1-Bromo-2-(isopentyloxy)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(isopentyloxy)cyclohexane is an organic compound with the molecular formula C11H21BrO It is a brominated derivative of cyclohexane, where the bromine atom is attached to the first carbon and an isopentyloxy group is attached to the second carbon of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-(isopentyloxy)cyclohexane can be synthesized through the bromination of 2-(isopentyloxy)cyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in large-scale production.
化学反応の分析
Types of Reactions
1-Bromo-2-(isopentyloxy)cyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-(isopentyloxy)cyclohexanol, 2-(isopentyloxy)cyclohexanenitrile, or 2-(isopentyloxy)cyclohexylamine can be formed.
Elimination: The major product is typically an alkene, such as 1-(isopentyloxy)cyclohexene.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound can be obtained.
科学的研究の応用
1-Bromo-2-(isopentyloxy)cyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used in studies involving brominated organic compounds and their biological effects.
作用機序
The mechanism of action of 1-Bromo-2-(isopentyloxy)cyclohexane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a carbanion, depending on the reaction conditions. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution or elimination reactions. The isopentyloxy group can influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
1-Bromo-2-(isopentyloxy)cyclohexane can be compared with other brominated cyclohexane derivatives, such as:
- 1-Bromo-2-(methoxy)cyclohexane
- 1-Bromo-2-(ethoxy)cyclohexane
- 1-Bromo-2-(propoxy)cyclohexane
Uniqueness
The presence of the isopentyloxy group in this compound provides unique steric and electronic properties, making it distinct from other similar compounds. This can influence its reactivity and the types of reactions it undergoes.
特性
分子式 |
C11H21BrO |
|---|---|
分子量 |
249.19 g/mol |
IUPAC名 |
1-bromo-2-(3-methylbutoxy)cyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h9-11H,3-8H2,1-2H3 |
InChIキー |
STNVWHHLOFSYDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC1CCCCC1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


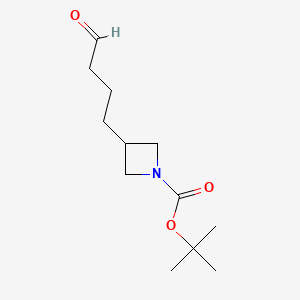


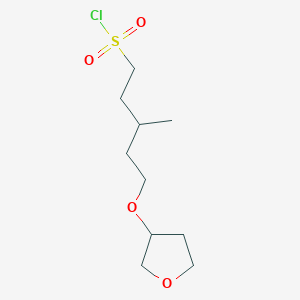

![[2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15324261.png)
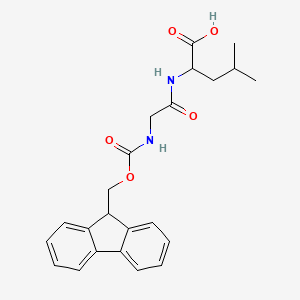
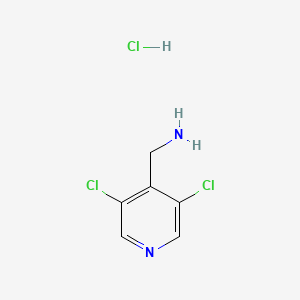
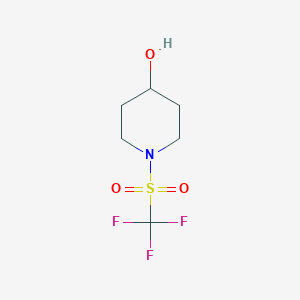

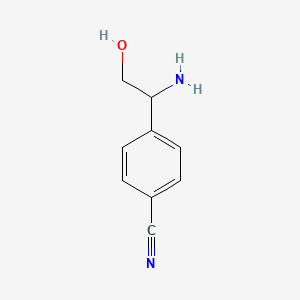
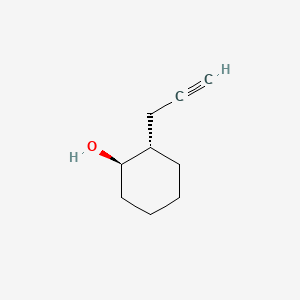

![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)
